2-(3-Methylbutoxy)naphthalene
Overview
Description
2-(3-Methylbutoxy)naphthalene is an organic compound with the molecular formula C15H18O It is a derivative of naphthalene, where a 3-methylbutoxy group is attached to the second carbon of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(3-Methylbutoxy)naphthalene is through the Williamson ether synthesis. This involves the reaction of 2-naphthol with 3-methylbutyl bromide in the presence of a strong base such as sodium hydroxide. The reaction typically proceeds under reflux conditions in an ethanol solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylbutoxy)naphthalene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups into the molecule.
Reduction: This can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the naphthalene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents such as bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups onto the naphthalene ring .
Scientific Research Applications
2-(3-Methylbutoxy)naphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the interaction of aromatic compounds with biological systems.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(3-Methylbutoxy)naphthalene involves its interaction with various molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Butoxynaphthalene: Similar in structure but with a butoxy group instead of a 3-methylbutoxy group.
2-(2-Methylbutoxy)naphthalene: Similar but with a different position of the methyl group on the butoxy chain.
Naphthalene: The parent compound without any substituents.
Uniqueness
2-(3-Methylbutoxy)naphthalene is unique due to the presence of the 3-methylbutoxy group, which can influence its chemical reactivity and physical properties. This makes it distinct from other naphthalene derivatives and useful in specific applications where these properties are advantageous .
Properties
IUPAC Name |
2-(3-methylbutoxy)naphthalene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O/c1-12(2)9-10-16-15-8-7-13-5-3-4-6-14(13)11-15/h3-8,11-12H,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTVERJNJHEXOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC2=CC=CC=C2C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70536003 | |
Record name | 2-(3-Methylbutoxy)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70536003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
635-88-1 | |
Record name | 2-(3-Methylbutoxy)naphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=635-88-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Methylbutoxy)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70536003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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